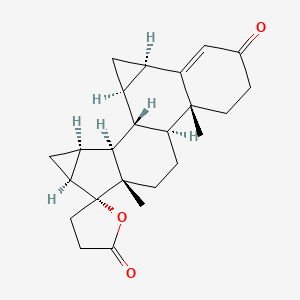
Revaprazan-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Revaprazan-d3 Hydrochloride is a deuterated form of Revaprazan Hydrochloride, a potassium-competitive acid blocker. It is used primarily for the treatment of acid-related gastrointestinal disorders such as gastritis, gastric ulcers, and duodenal ulcers. The compound works by inhibiting the proton pump in the stomach lining, thereby reducing gastric acid secretion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Revaprazan-d3 Hydrochloride involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving 4-fluoroaniline and dimethylpyrimidine.
Deuteration: The deuterium atoms are introduced through a hydrogen-deuterium exchange reaction, typically using deuterated solvents and catalysts.
Final Assembly: The deuterated pyrimidine core is then coupled with a tetrahydroisoquinoline derivative to form the final product, which is subsequently converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and deuteration reactions.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
化学反応の分析
Types of Reactions
Revaprazan-d3 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives.
科学的研究の応用
Revaprazan-d3 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of deuterated drugs.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating acid-related gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Revaprazan-d3 Hydrochloride exerts its effects by inhibiting the proton pump (H+/K+ ATPase) in the gastric parietal cells. This inhibition prevents the exchange of potassium ions with hydrogen ions, thereby reducing the secretion of gastric acid. The molecular targets include the proton pump itself, and the pathways involved are primarily related to acid secretion and regulation.
類似化合物との比較
Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with similar mechanisms but different pharmacokinetic profiles.
Tegoprazan: Similar to Revaprazan but with a different chemical structure and slightly varied efficacy.
Fexuprazan: Another compound in the same class, currently under clinical development.
Uniqueness
Revaprazan-d3 Hydrochloride is unique due to its deuterated form, which offers improved metabolic stability and a longer half-life compared to its non-deuterated counterpart. This makes it particularly useful in pharmacokinetic studies and clinical research.
特性
CAS番号 |
1346602-51-4 |
|---|---|
分子式 |
C₂₂H₂₁D₃ClFN₄ |
分子量 |
401.92 |
同義語 |
4-(3,4-Dihydro-1-(methyl-d3)-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)-5,6-dimethyl-2-pyrimidinamine Hydrochloride; 5,6-Dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-d3_x000B_1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride; Revaprazan Hydrochlorid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)
![Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]-](/img/structure/B1146253.png)


![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
